molecular formula C11H12Cl2N2S B5817279 N-(3,4-dichlorophenyl)-1-pyrrolidinecarbothioamide

N-(3,4-dichlorophenyl)-1-pyrrolidinecarbothioamide

Cat. No. B5817279
M. Wt: 275.2 g/mol
InChI Key: WLAWXHSANCALTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-1-pyrrolidinecarbothioamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DPT or Dichloropane, and it is a member of the phenyltropane family of compounds.

Mechanism of Action

The mechanism of action of DPT is related to its ability to inhibit the reuptake of dopamine in the brain. This leads to an increase in dopamine levels and a corresponding increase in dopamine signaling. This increase in dopamine signaling has been shown to have a variety of effects on behavior and physiology, including increased locomotor activity and increased heart rate.
Biochemical and Physiological Effects:
DPT has been shown to have a variety of biochemical and physiological effects. In addition to its effects on dopamine signaling, DPT has also been shown to affect the levels of other neurotransmitters such as serotonin and norepinephrine. This has led to interest in its potential as a treatment for a variety of conditions, including depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the primary advantages of DPT for lab experiments is its ability to selectively target the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for conditions such as Parkinson's disease and addiction. However, one limitation of DPT is that it is a relatively new compound, and there is still much to be learned about its potential applications and limitations.

Future Directions

There are many potential future directions for research on DPT. One area of interest is in developing new treatments for addiction and other psychiatric disorders. Another area of interest is in studying the effects of DPT on other neurotransmitter systems, such as the glutamate system. Additionally, there is interest in developing new synthetic methods for DPT that are more efficient and sustainable. Overall, DPT is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of DPT involves the reaction of 3,4-dichlorophenylacetonitrile with pyrrolidine-2-carbothioamide. This reaction is typically carried out in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through a series of chromatography steps to yield the final compound.

Scientific Research Applications

DPT has been studied for a variety of scientific research applications. One of the primary areas of research has been in the field of neuroscience, where DPT has been shown to have potential as a dopamine transporter inhibitor. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for conditions such as Parkinson's disease and addiction.

properties

IUPAC Name

N-(3,4-dichlorophenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2S/c12-9-4-3-8(7-10(9)13)14-11(16)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAWXHSANCALTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333592
Record name N-(3,4-dichlorophenyl)pyrrolidine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

309942-79-8
Record name N-(3,4-dichlorophenyl)pyrrolidine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.